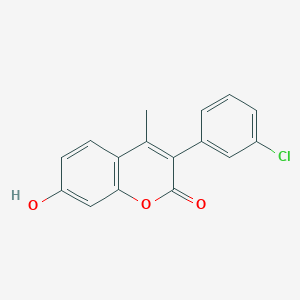

3-(3-氯苯基)-7-羟基-4-甲基色满-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(3-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one” is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are aromatic compounds often found in plants and have been studied for their potential medicinal properties . The presence of a chlorophenyl group and a hydroxy group could potentially alter the properties and biological activity of the base coumarin structure.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the hydroxy group could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a chlorophenyl group could increase the compound’s lipophilicity, while the hydroxy group could form hydrogen bonds, influencing its solubility .科学研究应用

合成和结构表征

合成技术和分子构型:该化合物的合成和分子结构已得到广泛研究。例如,Wu、Guo、Zhang 和 Xia (2015) 合成了一种类似的化合物,并使用 NMR 和 HRMS 光谱对其进行了表征,通过 X 射线晶体学证实了其结构,揭示了分子间氢键等重要特征(Wu, Guo, Zhang, & Xia, 2015)。

晶体结构和光谱分析:已经对相关化合物进行了详细的晶体结构和光谱分析。例如,Saral、Özdamar 和 Uçar (2017) 对苯并咪唑衍生物进行了 X 射线衍射和光谱研究,揭示了分子几何结构和电子结构的见解 (Saral, Özdamar, & Uçar, 2017)。

分子几何和电子性质:Adole、Koli、Shinde 和 Shinde (2020) 使用密度泛函理论探索了类似化合物的电子性质和化学反应性,提供了对其分子结构和电子参数的见解 (Adole, Koli, Shinde, & Shinde, 2020)。

化学和药理学中的潜在应用

药理学性质:Shelke 等人 (2005) 合成了 7-羟基-4-甲基色满-2-酮的衍生物,证明了它们作为非典型抗精神病药的潜力。对这些化合物在动物模型中抑制某些行为的能力进行了评估,表明在精神药理学中可能的应用 (Shelke et al., 2005)。

化学反应性和稳定性:Hartung 等人 (2009) 对类似化合物进行的研究提供了对其化学反应性和稳定性的见解,这对于在制药和其他行业开发新的化学实体至关重要 (Hartung et al., 2009)。

代谢途径研究:Tanaka、Swanson 和 Frear (1972) 对植物中类似化合物的代谢进行的研究突出了研究生物系统中代谢途径和相互作用的潜力 (Tanaka, Swanson, & Frear, 1972)。

未来方向

作用机制

Target of Action

The compound 3-(3-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one is structurally similar to Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation . It primarily targets the mitochondrial electron transport chain, specifically the ATP synthase .

Mode of Action

The compound acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons . This action results in the uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . The compound essentially acts as an ionophore and reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway, which is a key biochemical pathway for energy production in cells . By disrupting the proton gradient across the inner mitochondrial membrane, it inhibits the synthesis of ATP, the primary energy currency of the cell . This can have downstream effects on various cellular processes that depend on ATP for energy.

Result of Action

The result of the compound’s action is a disruption of normal cellular energy metabolism. By inhibiting ATP synthesis, it can lead to energy depletion in the cell, potentially causing cell death . . elegans models, suggesting a degree of hormesis .

属性

IUPAC Name |

3-(3-chlorophenyl)-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-13-6-5-12(18)8-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPWYZMMVLNRCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-7-hydroxy-4-methylchromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2466244.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2466247.png)

![ethyl 4-[(7-heptyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2466248.png)

![5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2466252.png)

![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)